2-(3-Oxo-1,2,3,4-tetrahidroquinoxalin-2-il)-N-fenetil-acetamida

Descripción general

Descripción

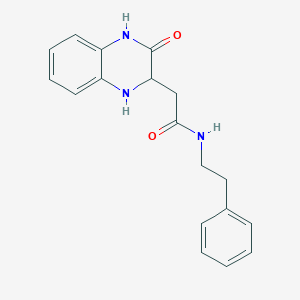

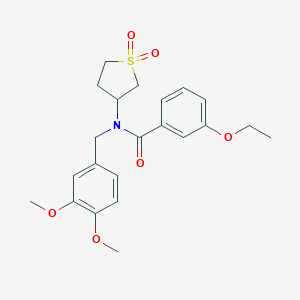

“2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide” is a chemical compound with the linear formula C17H17N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H17N3O2 . The molecular weight of the compound is 295.344 .Mecanismo De Acción

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide blocks the activity of the NMDA receptor, leading to a decrease in calcium influx and subsequent inhibition of downstream signaling pathways.

Biochemical and Physiological Effects:

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease glutamate release, reduce oxidative stress, and inhibit the proliferation of cancer cells. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide is also stable and can be stored for long periods without degradation. However, 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide also has a relatively short half-life, which can make it difficult to study its long-term effects.

Direcciones Futuras

There are several future directions for the study of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide. One direction is the development of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide analogs that have improved solubility and pharmacokinetic properties. Another direction is the study of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide in animal models of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide can also be used as a tool for studying the role of the NMDA receptor in various physiological and pathological conditions.

Conclusion:

In conclusion, 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide is a novel compound that has shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and future directions. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. Further studies are needed to fully understand the potential of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide and its analogs.

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Los derivados de quinoxalina son agentes terapéuticos importantes en la industria farmacéutica. Se han utilizado como agentes anticancerígenos, anticonvulsivantes, antiinflamatorios, antidiabéticos, antioxidantes, antibacterianos, anti-TB, antipalúdicos, antivirales, anti-VIH, y para muchos otros usos .

Materiales Electroluminiscentes

Estos compuestos han encontrado aplicaciones como materiales electroluminiscentes eficientes en dispositivos orgánicos emisores de luz (OLED), que se utilizan para crear pantallas con alto brillo y contraste .

Materiales Fluorescentes

Los derivados de quinoxalina sirven como materiales fluorescentes, que son esenciales en varios campos científicos como la bioimagen y el diagnóstico .

Semiconductores Orgánicos

Se utilizan como semiconductores orgánicos debido a su capacidad para transportar cargas de manera eficiente, lo cual es crucial para dispositivos electrónicos como transistores y células solares .

Interruptores Químicos

Estos compuestos pueden actuar como interruptores controlables químicamente, que tienen aplicaciones potenciales en electrónica molecular y materiales inteligentes .

Síntesis de Receptores de Aniones

Los derivados de quinoxalina son bloques de construcción para la síntesis de receptores de aniones, que son importantes en las tecnologías de detección y separación .

Materiales de Transporte de Electrones

Son materiales de transporte de electrones atractivos debido a sus propiedades únicas como el solvatocromismo y la mejora de la emisión inducida por la agregación (AIE), que son beneficiosas en OLED para diversos colores de emisión .

Propiedades Antioxidantes

Se ha propuesto que algunos derivados novedosos de quinoxalina poseen propiedades antioxidantes, que pueden ser beneficiosas para prevenir enfermedades relacionadas con el estrés oxidativo .

Propiedades

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-17(19-11-10-13-6-2-1-3-7-13)12-16-18(23)21-15-9-5-4-8-14(15)20-16/h1-9,16,20H,10-12H2,(H,19,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYVOKZTHSTUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B363253.png)

![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B363260.png)

![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)

![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)

![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)

![2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B363271.png)

![N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)

![2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B363278.png)

![N-[2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B363280.png)

![4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B363281.png)